molecular formula C14H16N2O4 B611118 Taglutimide CAS No. 14166-26-8

Taglutimide

Cat. No. B611118
CAS RN: 14166-26-8
M. Wt: 276.29
InChI Key: O=C1N(C(CC2)C(NC2=O)=O)C(C3C(C4)CCC4C13)=O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taglutimide is a sedative-hypnotic glutarimide derivative.

Scientific Research Applications

Sedative-Hypnotic Drug

Taglutimide has been identified as a new sedative-hypnotic drug . It has been shown to reduce spontaneous motor activity, potentiate the central-depressant effect of pentobarbital, and antagonize the central-stimulant effect of amphetamine after oral administration .

Narcotic Activity

Intravenous administration of Taglutimide has been associated with narcotic activity . This suggests potential applications in pain management and anesthesia.

Potentiation of Analgesic Action

Oral administration of Taglutimide has been found to potentiate the analgesic action of morphine without being effective on its own . This could be useful in enhancing the effectiveness of pain management strategies.

Influence on Drug Metabolism

Pretreatment with Taglutimide has been shown to significantly decrease the plasma dicoumarol level and shorten the duration of hexobarbital-induced narcosis in rats . This suggests that Taglutimide could influence the metabolism of certain drugs, potentially affecting their efficacy and side effects.

Acceleration of In Vitro Metabolism

Taglutimide pretreatment has been found to accelerate the in vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine . This could have implications for drug interactions and the design of drug administration regimens.

Absorption and Elimination

Studies on the absorption, blood level course, renal, fecal, and biliary elimination of Taglutimide have been conducted . Understanding these pharmacokinetic properties is crucial for determining the appropriate dosage and administration schedule of the drug.

properties

IUPAC Name

4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPJPYAYMWPUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864473
Record name 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taglutimide

CAS RN

14166-26-8, 20537-86-4
Record name rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14166-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC407013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.